![molecular formula C8H20N2 B6143800 [3-(aminomethyl)pentan-3-yl]dimethylamine CAS No. 891647-25-9](/img/structure/B6143800.png)
[3-(aminomethyl)pentan-3-yl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Aminomethyl)pentan-3-yl]dimethylamine, also known as 3-APDM, is an organic compound with a wide range of applications in various scientific research fields. It has a unique structure, containing both an aminomethyl group and a dimethylamine group, which gives it unique properties that make it useful in many areas of research. In
Applications De Recherche Scientifique
[3-(aminomethyl)pentan-3-yl]dimethylamine has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of metal-organic frameworks, which are materials with a wide range of applications in fields such as catalysis and gas storage. Additionally, this compound is used in the synthesis of novel materials for use in electronics, optics, and energy storage.
Mécanisme D'action
[3-(aminomethyl)pentan-3-yl]dimethylamine is an organic compound with a unique structure, containing both an aminomethyl group and a dimethylamine group. The aminomethyl group is responsible for the compound's reactivity, while the dimethylamine group is responsible for its solubility in aqueous solutions. The combination of these two groups gives this compound its unique properties, which make it useful in a variety of scientific research applications.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to interact with any biological molecules, and it is not known to have any toxic effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(aminomethyl)pentan-3-yl]dimethylamine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in aqueous solutions. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, this compound is not very soluble in organic solvents, making it unsuitable for experiments involving organic compounds.
Orientations Futures
There are a number of potential future directions for research involving [3-(aminomethyl)pentan-3-yl]dimethylamine. It could be used in the synthesis of novel materials with applications in electronics, optics, and energy storage. Additionally, it could be used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It could also be used in the synthesis of metal-organic frameworks for use in catalysis and gas storage. Additionally, it could be used in the development of new methods for organic synthesis. Finally, it could be used in the development of new methods for drug delivery.
Méthodes De Synthèse
[3-(aminomethyl)pentan-3-yl]dimethylamine can be synthesized through a number of methods. One method involves the reaction of 3-aminopropyltrimethylammonium chloride and dimethylamine in aqueous solution. The reaction produces a white precipitate that is then filtered, washed, and dried to obtain pure this compound. Another method involves the reaction of 3-aminopropyltrimethylammonium bromide with dimethylamine in aqueous solution. The reaction produces a yellow precipitate that is then filtered, washed, and dried to obtain pure this compound.
Propriétés
IUPAC Name |
2-ethyl-2-N,2-N-dimethylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-8(6-2,7-9)10(3)4/h5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJSRJSPQKNMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

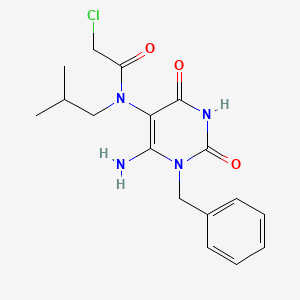
![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)

![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)
![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)



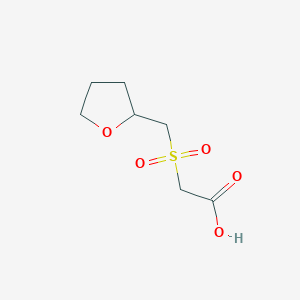
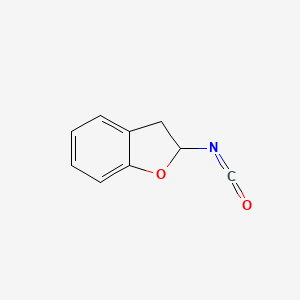

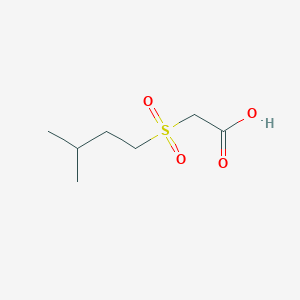
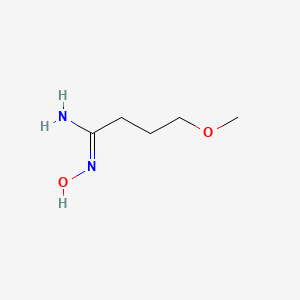
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)